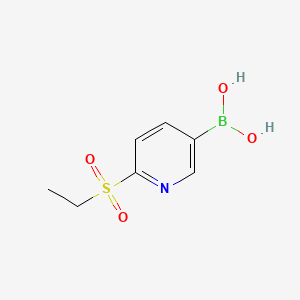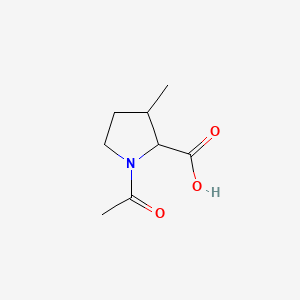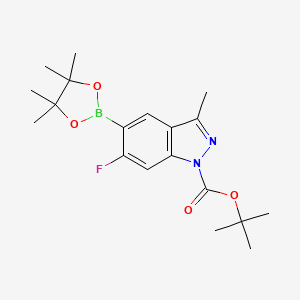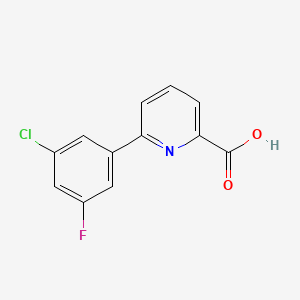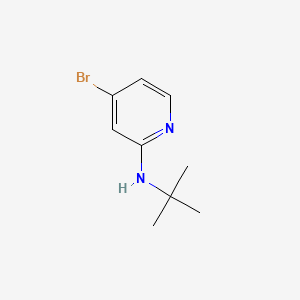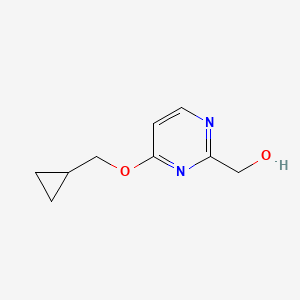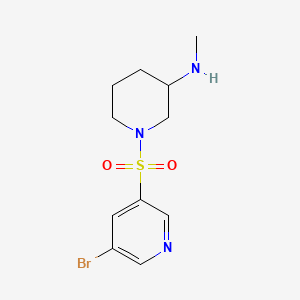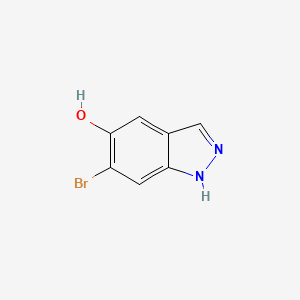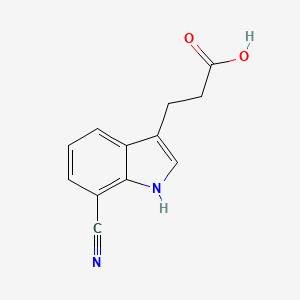
3-(7-cyano-1H-indol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(7-cyano-1H-indol-3-yl)propanoic acid” is a compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules . The compound has a molecular formula of C12H10N2O2.
Molecular Structure Analysis
The molecular structure of “3-(7-cyano-1H-indol-3-yl)propanoic acid” includes an indole nucleus, which is aromatic in nature and contains a benzenoid nucleus . The compound has a molecular weight of 214.224.Aplicaciones Científicas De Investigación
Alzheimer’s Disease Research
Field:
Neuroscience and neurodegenerative diseases
Summary:
IPA has been investigated for its therapeutic potential in the treatment of Alzheimer’s disease . As of 2022, research suggests that IPA may have a positive effect in managing this debilitating condition. However, the therapeutic impact of IPA depends on factors such as dosage and the timing of therapy initiation .
Methods and Experimental Procedures:
Researchers typically use in vitro and in vivo models to study IPA’s effects. In vitro studies involve neuronal cell lines or primary neurons treated with IPA. In vivo experiments use animal models (e.g., transgenic mice) to assess cognitive function, amyloid plaque deposition, and other relevant parameters. Dosage levels are carefully controlled, and administration routes (oral, intravenous, etc.) are explored.
Results and Outcomes:
Studies have reported that IPA may enhance cognitive function, reduce neuroinflammation, and mitigate amyloid-beta (Aβ) plaque accumulation in Alzheimer’s models. Researchers analyze behavioral changes, histopathological findings, and biochemical markers. Quantitative data, such as Aβ levels, cytokine concentrations, and memory scores, are crucial for assessing IPA’s efficacy .
Anticancer Properties
Field:
Oncology and cancer research
Summary:
IPA exhibits cytotoxic activity against tumor cells. It has been particularly effective against cell lines such as Jurkat, K562, U937, and HL60. Additionally, IPA induces apoptosis (programmed cell death) and affects the cell cycle .
Methods and Experimental Procedures:
In vitro studies involve treating cancer cell lines with IPA at varying concentrations. Researchers assess cell viability, apoptosis markers, and cell cycle progression. Animal models (xenografts or syngeneic models) may also be used to evaluate IPA’s antitumor effects.
Results and Outcomes:
IPA demonstrates potent cytotoxicity against cancer cells, leading to reduced cell viability. Researchers measure apoptotic markers (e.g., caspase activation) and analyze cell cycle profiles. Quantitative data on cell viability, apoptosis rates, and tumor growth inhibition are critical for evaluating IPA’s anticancer potential .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(7-cyano-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-6-8-2-1-3-10-9(4-5-11(15)16)7-14-12(8)10/h1-3,7,14H,4-5H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMSWGCGTBAMCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CN2)CCC(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676555 |
Source


|
| Record name | 3-(7-Cyano-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-cyano-1H-indol-3-yl)propanoic acid | |
CAS RN |
1223748-52-4 |
Source


|
| Record name | 7-Cyano-1H-indole-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(7-Cyano-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


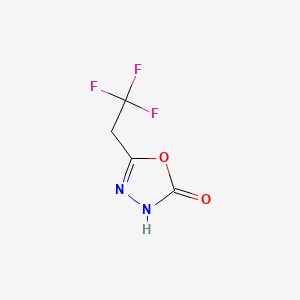
![tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B582185.png)
![2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582186.png)
